Cas no 19301-35-0 (Benzobthiophen-5-ol)
Benzobthiophen-5-ol Chemical and Physical Properties
Names and Identifiers
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- Benzo[b]thiophen-5-ol
- 1-benzothiophen-5-ol
- 5-hydroxybenzothiophene
- 5-Hydroxythionaphthene
- 5-hydroxy benzo[b]thiophene
- 5-hydroxybenzo< b> thiophen
- 5-Hydroxybenzo< b> thiophene
- AK132717
- benzo< b> thiophen-5-ol
- KB-47603
- RL02432
- SureCN534539
- 5-hydroxy benzothiophene
- Benzo[b]thiophene-5-ol
- 5-hydroxy-1-benzothiophene
- CCSUVDYTBGWFIB-UHFFFAOYSA-N
- ST24046033
- DB-333042
- J-517624
- SCHEMBL534539
- EN300-736080
- 19301-35-0
- MFCD16876937
- CS-W006434
- DS-7093
- CHEMBL4528997
- DTXSID70480315
- Z1255397714
- AKOS014312186
- Benzobthiophen-5-ol
-
- MDL: MFCD16876937
- Inchi: 1S/C8H6OS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,9H
- InChI Key: CCSUVDYTBGWFIB-UHFFFAOYSA-N
- SMILES: S1C=CC2C=C(C=CC1=2)O
Computed Properties
- Exact Mass: 150.01398
- Monoisotopic Mass: 150.01393598g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 48.5
Experimental Properties
- PSA: 20.23
Benzobthiophen-5-ol Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
Benzobthiophen-5-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM156720-100mg |
Benzo[b]thiophen-5-ol |
19301-35-0 | 95%+ | 100mg |
$206 | 2021-06-16 | |
| Chemenu | CM156720-250mg |
Benzo[b]thiophen-5-ol |
19301-35-0 | 95%+ | 250mg |
$333 | 2021-06-16 | |
| Chemenu | CM156720-1g |
Benzo[b]thiophen-5-ol |
19301-35-0 | 95%+ | 1g |
$832 | 2021-06-16 | |
| Ambeed | A147097-5g |
Benzo[b]thiophen-5-ol |
19301-35-0 | 97% | 5g |
$929.0 | 2025-02-26 | |
| TRC | B121740-25mg |
Benzo[b]thiophen-5-ol |
19301-35-0 | 25mg |
$ 140.00 | 2022-06-07 | ||
| TRC | B121740-50mg |
Benzo[b]thiophen-5-ol |
19301-35-0 | 50mg |
$ 230.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL830-200mg |
Benzobthiophen-5-ol |
19301-35-0 | 97% | 200mg |
1302.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL830-50mg |
Benzobthiophen-5-ol |
19301-35-0 | 97% | 50mg |
520.0CNY | 2021-07-12 | |
| Ambeed | A147097-100mg |
Benzo[b]thiophen-5-ol |
19301-35-0 | 97% | 100mg |
$37.0 | 2025-02-26 | |
| Ambeed | A147097-250mg |
Benzo[b]thiophen-5-ol |
19301-35-0 | 97% | 250mg |
$57.0 | 2025-02-26 |
Benzobthiophen-5-ol Suppliers
Benzobthiophen-5-ol Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on Benzobthiophen-5-ol
Introduction to Benzobthiophen-5-ol (CAS No. 19301-35-0)
Benzobthiophen-5-ol, with the chemical formula C₁₃H₉OS, is a heterocyclic organic compound belonging to the bithiophene family. This compound has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural properties and potential applications. The presence of both benzene and thiophene rings in its molecular structure imparts distinct electronic and steric characteristics, making it a valuable scaffold for drug design and advanced material development.
The CAS number 19301-35-0 uniquely identifies this compound in scientific literature and industrial databases, ensuring precise referencing and consistency in research and development. Benzobthiophen-5-ol is characterized by a hydroxyl group at the 5-position of the bithiophene core, which influences its reactivity and interaction with biological targets. This positional functionality has been exploited in the synthesis of various derivatives with enhanced pharmacological properties.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and metabolic stability of Benzobthiophen-5-ol derivatives with high accuracy. These studies suggest that modifications at the 5-hydroxyl position can significantly alter the compound's bioavailability and therapeutic efficacy. For instance, the introduction of electron-withdrawing groups such as carboxylic acids or amides has been shown to improve binding to specific enzymes and receptors, paving the way for novel drug candidates.
In materials science, Benzobthiophen-5-ol has been explored as a building block for organic semiconductors due to its conjugated π-system. The bithiophene core provides excellent electron delocalization, which is crucial for charge transport in electronic devices. Recent patents have highlighted its use in the fabrication of organic field-effect transistors (OFETs) and photovoltaic cells. The hydroxyl group further allows for cross-linking reactions, enhancing the stability of these materials under various environmental conditions.
The synthesis of Benzobthiophen-5-ol typically involves multi-step organic reactions, including cyclization and functional group transformations. Modern synthetic methodologies emphasize green chemistry principles, utilizing catalytic processes and solvent-free conditions to minimize waste and energy consumption. One notable approach involves the Pd-catalyzed coupling of thiophene derivatives with benzene precursors, followed by hydroxylation at the desired position.
Biologically, Benzobthiophen-5-ol derivatives have shown promise as inhibitors of enzymes involved in inflammatory pathways. Preliminary in vitro studies indicate that certain analogs exhibit potent activity against cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). The unique scaffold also suggests potential interactions with other therapeutic targets, such as kinases and transcription factors, making it a rich area for structure-based drug design.
The pharmaceutical industry has leveraged high-throughput screening (HTS) techniques to identify novel Benzobthiophen-5-ol based compounds with desirable pharmacokinetic profiles. These efforts have led to the discovery of lead molecules that are currently undergoing preclinical evaluation. The combination of traditional synthetic chemistry with modern biophysical techniques has accelerated the development pipeline for this class of compounds.
From an industrial perspective, Benzobthiophen-5-ol is produced under controlled conditions to ensure high purity and yield. Quality control measures include spectroscopic analysis (NMR, IR) and chromatographic techniques (HPLC) to confirm structural integrity. Manufacturers also focus on scalable synthesis methods to meet growing demand from both academic research labs and pharmaceutical companies.
The future directions for research on Benzobthiophen-5-ol include exploring its role in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species upon light irradiation. Additionally, its potential as a ligand in metal-based drug formulations is being investigated, with early studies suggesting synergistic effects when combined with platinum or ruthenium complexes.
In conclusion, Benzobthiophen-5-ol (CAS No. 19301-35-0) is a versatile compound with broad applications across pharmaceuticals and materials science. Its unique structural features offer opportunities for innovation in drug discovery and advanced materials development. As research continues to uncover new functionalities and synthetic pathways, this compound is poised to remain a cornerstone in scientific exploration.
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